(3S,4R)-1-benzyl-4-methylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol: is a chemical compound with the molecular formula C13H19NO . It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol typically involves the following steps:
Benzyl Group Protection: Starting with 4-hydroxymethyl pyridine, the benzyl group is protected.
Reduction: The protected compound undergoes reduction using sodium borohydride.
Hydroboration-Oxidation: This step involves hydroboration followed by oxidation.
Deprotection: Finally, the benzyl group is deprotected to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-1-benzyl-4-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Chemistry: (3S,4R)-1-benzyl-4-methylpiperidin-3-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It helps in understanding the structure-activity relationships of piperidine-based compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Piperidine derivatives are known for their pharmacological activities, and this compound is no exception.
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It serves as a precursor for the production of more complex molecules .
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- trans-4-(Hydroxymethyl)piperidin-3-ol
Comparison: While (3S,4R)-1-benzyl-4-methylpiperidin-3-ol shares structural similarities with other piperidine derivatives, it is unique due to the specific positioning of the benzyl and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGQXVUZVXXWAG-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.